molecular formula C16H19N B1311310 Bis(3-methylbenzyl)amine CAS No. 116530-03-1

Bis(3-methylbenzyl)amine

Cat. No.: B1311310
CAS No.: 116530-03-1
M. Wt: 225.33 g/mol
InChI Key: XMBOJPWGJXIBMM-UHFFFAOYSA-N
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Description

Bis(3-methylbenzyl)amine: is an organic compound with the molecular formula C16H19N It is a secondary amine, characterized by the presence of two 3-methylbenzyl groups attached to a central nitrogen atom

Scientific Research Applications

Chemistry: Bis(3-methylbenzyl)amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals . Its unique structure allows for the formation of various derivatives with potential biological activity.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .

Safety and Hazards

“Bis(3-methylbenzyl)amine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylbenzyl)amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbenzaldehyde with ammonia or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Another method involves the direct N-alkylation of 3-methylbenzylamine with an alkyl halide under basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction rate and yield .

Comparison with Similar Compounds

Comparison: Bis(3-methylbenzyl)amine is unique due to the position of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBOJPWGJXIBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylbenzylamine (0.5 mmol) was heated with catalyst Pd@ba-GO (10 mg) and solvent CH3CN (0.2 mL) at 90° C. in a flask open to air for 6 hours, and then stirred also at 90° C. under H2 gas (1 atm) for 8 hours to obtain di-(3-methylbenzyl)amine. An unexpectedly high yield of 90% was observed.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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